

A Comprehensive Technical Guide to the Physicochemical Properties of Glyceryl Behenate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glyceryl behenate*

Cat. No.: *B1662700*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **Glyceryl behenate**, a versatile lipid excipient, is a mixture of mono-, di-, and triglycerides of behenic acid, a saturated C22 fatty acid.^[1] It is predominantly composed of glyceryl dibehenate.^[1] This white to off-white, tasteless powder is widely utilized in the pharmaceutical, cosmetic, and food industries.^{[1][2]} In pharmaceutical formulations, it serves as a lubricant for tablets and capsules, a coating agent, and a matrix-forming agent for sustained-release drug delivery systems.^{[2][3]} Its functionality is intrinsically linked to its distinct physicochemical properties, which this guide explores in depth.

General and Physical Properties

Glyceryl behenate is a solid, waxy material with a faint odor. Its physical characteristics are pivotal to its applications, particularly in solid dosage forms where properties like particle size and flowability are critical.

Property	Value	References
Appearance	White to off-white, coarse powder or hard wax block	[4][5]
Taste	Tasteless	[1]
Odor	Slight odor	[5]
Form	Solid	[1][4]

Thermal Properties

The thermal behavior of **glyceryl behenate** is a cornerstone of its utility, especially in manufacturing processes involving heat, such as hot-melt extrusion and granulation.[6]

Property	Value	References
Melting Point	65–77°C	[7]
Boiling Point	525.8 °C at 760 mmHg	[8]
Flash Point	161.3 °C	[8]

Solubility Profile

The solubility of **glyceryl behenate** dictates its use in various solvent systems and its behavior in aqueous environments, which is crucial for drug release from matrix formulations.

Solvent	Solubility	References
Water	Practically insoluble	[7]
Ethanol (95%)	Practically insoluble	[7]
Chloroform	Slightly soluble, soluble when heated	[4] [7]
Dichloromethane	Soluble when heated	[7]
Hexane	Practically insoluble	[7]
Mineral Oil	Practically insoluble, miscible when warm	[7] [9]
Propylene Glycol	Insoluble	[9]
Natural Oils	Miscible when warm	[9]

Chemical and Compositional Properties

Glyceryl behenate's chemical identity and composition are defined by the distribution of its glyceride esters and the properties of its constituent fatty acid, behenic acid.

Property	Value	References
Molecular Formula (Glyceryl Monobehenate)	C25H50O4	[8]
Molecular Weight (Glyceryl Monobehenate)	414.66 g/mol	[8]
Composition	A mixture of mono-, di-, and triglycerides of behenic acid. Predominantly glyceryl dibehenate.	[1] [4]
Monoglycerides	15.0% - 23.0%	[10]
Diglycerides	40.0% - 60.0%	[10]
Triglycerides	21.0% - 35.0%	[10]
Acid Value	Not more than 4	[4]
Saponification Value	145 - 165	[4]
Iodine Value	Not more than 3	[4]
LogP (Estimated)	9.354	[1] [4]
HLB Value	3	[11]

Polymorphism

Glyceryl behenate exhibits complex polymorphic behavior, meaning it can exist in different crystalline forms.[\[11\]](#)[\[12\]](#) This is a critical consideration in drug formulation as polymorphism can influence the stability, dissolution, and bioavailability of the final product.[\[12\]](#) The individual components (mono-, di-, and tribehenin) can crystallize in various subcell arrangements, including sub- α 1, sub- α 2, α 2, α , β' , β 1, and β 2.[\[11\]](#)[\[12\]](#) The specific polymorphic form is dependent on the ratio of the glycerides and the crystallization conditions.[\[11\]](#)[\[12\]](#)

Experimental Protocols

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal behavior of **glyceryl behenate**.

Methodology:

- A small, accurately weighed sample of **glyceryl behenate** (typically 3-5 mg) is placed in an aluminum DSC pan.
- The pan is hermetically sealed.
- An empty sealed pan is used as a reference.
- The sample and reference pans are heated at a constant rate, for example, 10°C/min, under a nitrogen atmosphere.[\[13\]](#)
- The heat flow to the sample is monitored as a function of temperature.
- The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[\[14\]](#)[\[15\]](#)

Determination of Acid Value

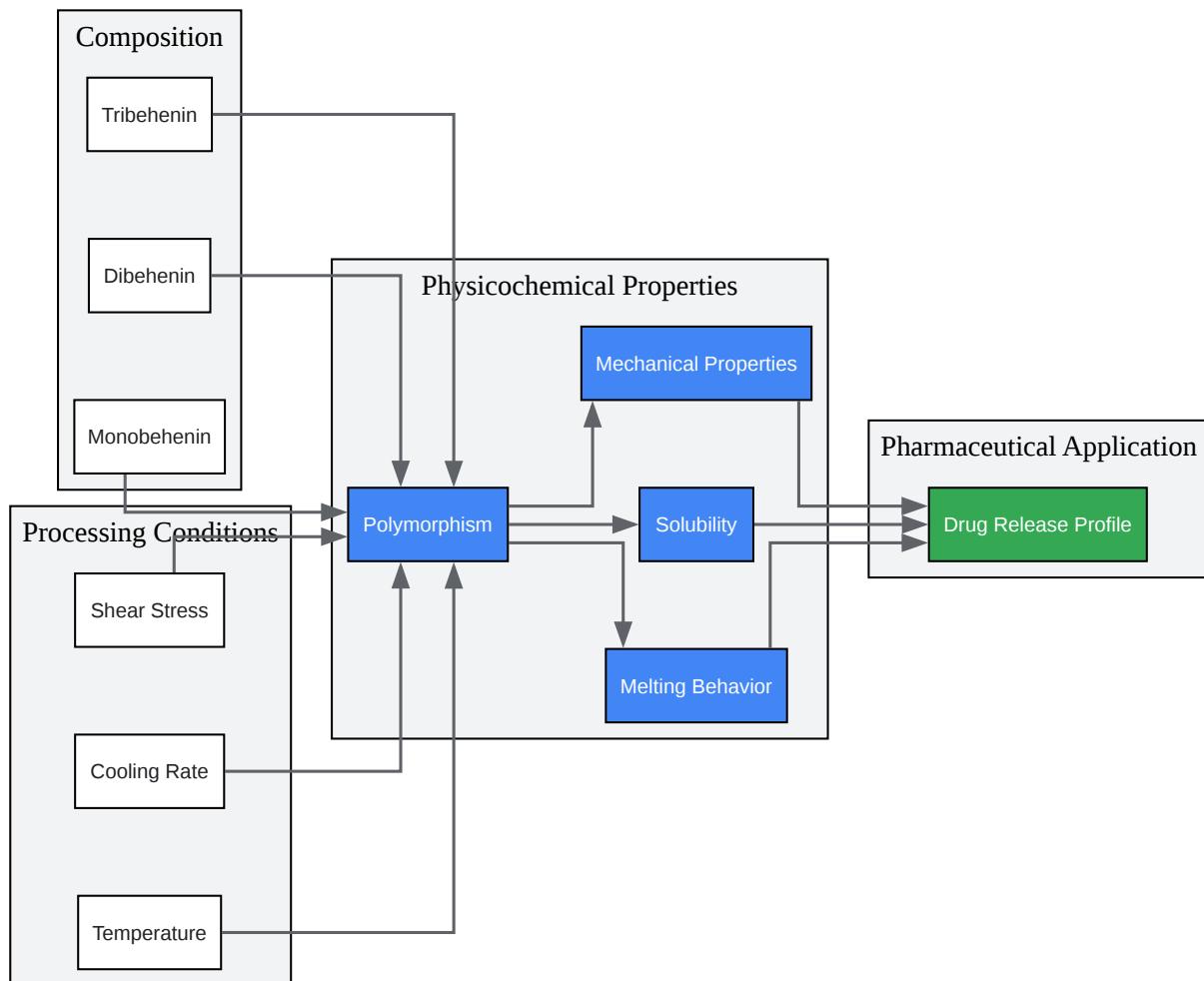
Objective: To quantify the free fatty acids in **glyceryl behenate**.

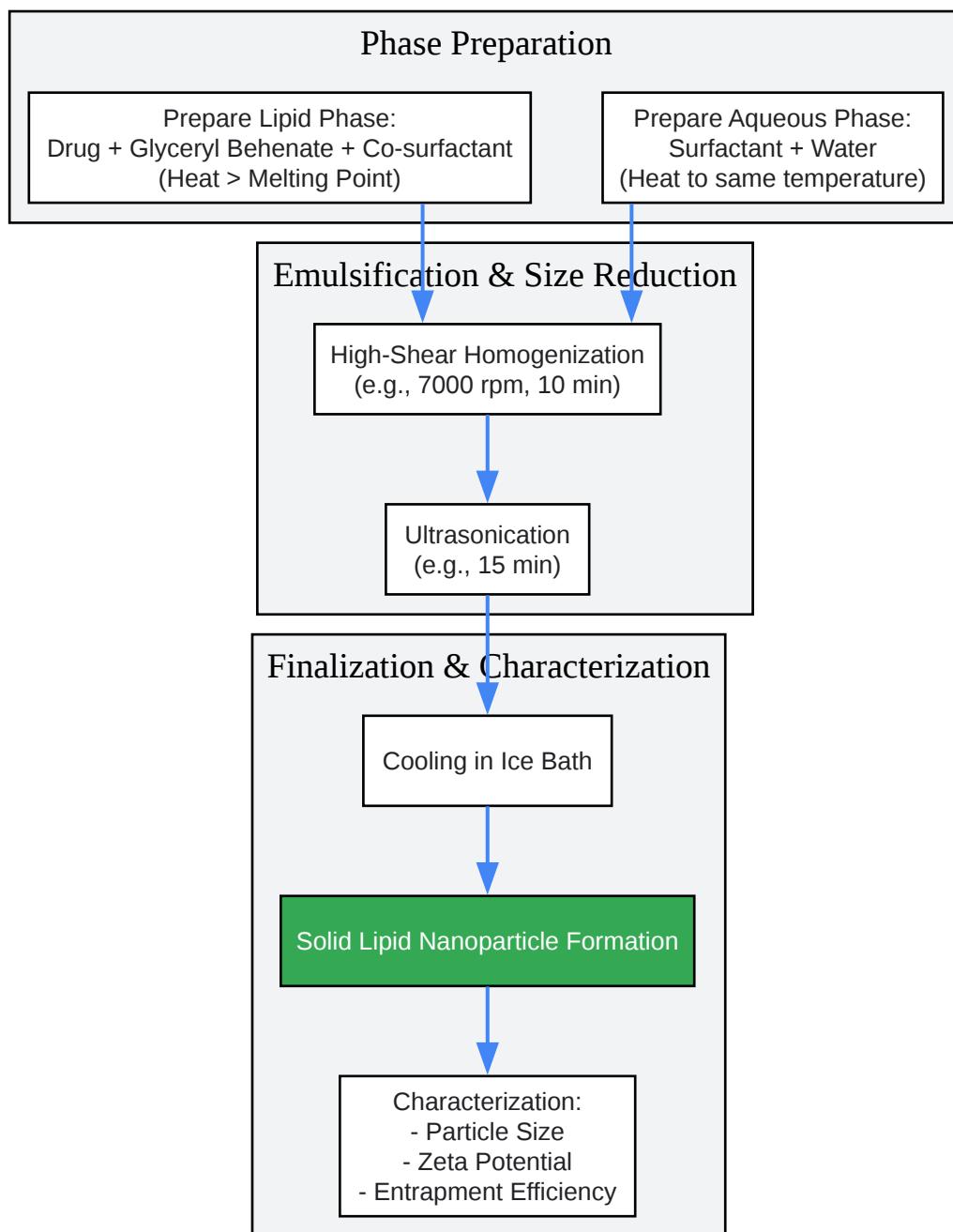
Methodology (as per USP monograph):

- Accurately weigh approximately 10 g of **glyceryl behenate** and suspend it in 50 mL of a neutralized mixture of alcohol and ether (1:1) in a flask.[\[4\]](#)
- Connect the flask to a suitable condenser and warm for 10 minutes with frequent shaking.[\[4\]](#)
- Add 1 mL of phenolphthalein indicator.[\[4\]](#)
- Titrate with 0.1 N sodium hydroxide until a faint pink color persists.[\[4\]](#)

- The acid value is calculated based on the volume of sodium hydroxide solution consumed.[4]
The acid value should not be more than 4.[4]

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication


Objective: To formulate **glyceryl behenate**-based solid lipid nanoparticles for drug delivery.


Methodology:

- Lipid Phase Preparation: Dissolve the drug, **glyceryl behenate**, and a co-surfactant (e.g., soy lecithin) in a suitable organic solvent (e.g., ethanol) and heat to approximately 5-10°C above the melting point of the lipid.[9]
- Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80) in distilled water and heat to the same temperature as the lipid phase.[9]
- Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 7000 rpm) for a specified time (e.g., 10 minutes) to form a coarse oil-in-water emulsion.[9]
- Ultrasonication: Subject the pre-emulsion to high-power ultrasonication for a defined period (e.g., 15 minutes) to reduce the particle size to the nanometer range.[9]
- Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.[3][9]
- Characterization: The prepared SLNs are then characterized for particle size, zeta potential, entrapment efficiency, and drug release profile.

Visualizations

Logical Relationship of Factors Influencing Glyceryl Behenate Properties

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jddtonline.info [jddtonline.info]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glyceryl Behenate [drugfuture.com]
- 5. measurlabs.com [measurlabs.com]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. Structural and thermal characterization of glyceryl behenate by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin [mdpi.com]
- 10. Glyceryl Behenate [doi.usp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jddtonline.info [jddtonline.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Glyceryl Behenate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662700#what-are-the-physicochemical-properties-of-glyceryl-behenate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com